molecular formula C9H13Cl2F3N2O B13042082 (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13042082
M. Wt: 293.11 g/mol
InChI Key: ZWLMGBDHLYGPTK-YCBDHFTFSA-N
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Description

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is a chemical compound known for its unique structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The presence of two hydrochloride (2hcl) groups enhances its solubility in water, making it a versatile compound in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the ethane-1,2-diamine moiety. Common synthetic routes include:

    Nucleophilic Substitution: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate reagents.

    Reductive Amination: The ethane-1,2-diamine moiety is introduced through reductive amination, where an aldehyde or ketone intermediate reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The ethane-1,2-diamine moiety may also play a role in stabilizing the compound’s interaction with its targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[4-(Methoxy)phenyl]ethane-1,2-diamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (1S)-1-[4-(Chloromethoxy)phenyl]ethane-1,2-diamine: Contains a chloromethoxy group, offering different chemical properties.

Uniqueness

The trifluoromethoxy group in (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain targets. These characteristics distinguish it from other similar compounds and make it a valuable tool in various research applications.

Biological Activity

The compound (1S)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl, with the CAS number 1391473-00-9, is an aromatic amine characterized by a trifluoromethoxy group. This unique structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C9H13Cl2F3N2O
  • Molecular Weight : 293.11 g/mol
  • Structure : The compound features a phenyl ring with a trifluoromethoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems, including:

  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural properties allow it to bind to receptors, potentially modulating their activity.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Biological Activity Description References
Enzyme InhibitionInhibits certain phosphodiesterases, potentially affecting cyclic nucleotide signaling pathways.
CytotoxicityExhibits cytotoxic effects in specific cancer cell lines.
Neuroprotective EffectsMay provide neuroprotection by modulating oxidative stress responses.

Study on Enzyme Inhibition

A study investigated the effects of this compound on phosphodiesterase activity. The results indicated that the compound selectively inhibited phosphodiesterase 2A, leading to increased levels of cyclic AMP in neuronal cells. This effect could have implications for treating cognitive disorders such as Alzheimer's disease by enhancing synaptic plasticity and memory formation .

Cytotoxicity Assessment

In vitro studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways. A comparative analysis showed that it was more effective than several known chemotherapeutic agents .

Neuroprotective Study

Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced damage in neuronal cells. This was evidenced by reduced markers of oxidative damage and improved cell viability in models of neurodegeneration .

Toxicological Profile

Preliminary toxicity studies indicate that while this compound exhibits promising biological activities, it also presents potential toxicity risks. Observations from animal studies included increased liver weight and signs of hepatotoxicity at higher doses . Further investigations are necessary to establish a comprehensive safety profile.

Properties

Molecular Formula

C9H13Cl2F3N2O

Molecular Weight

293.11 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1

InChI Key

ZWLMGBDHLYGPTK-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)OC(F)(F)F.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)OC(F)(F)F.Cl.Cl

Origin of Product

United States

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